molecular formula C16H15ClN2O2 B11066936 N-(4-chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(4-chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11066936
M. Wt: 302.75 g/mol
InChI Key: LUANIKSKIFLALG-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a hexahydroquinoline core, which is further substituted with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and cyclohexanone.

    Cyclization: The cyclization of 4-chloroaniline with cyclohexanone in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, leads to the formation of the hexahydroquinoline core.

    Oxidation: The resulting hexahydroquinoline is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s reactivity and solubility.

    Condensation: The carboxamide group can participate in condensation reactions with other amines or carbonyl compounds to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, primary and secondary amines

    Catalysts: Sulfuric acid, phosphoric acid, triethylamine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while substitution reactions can produce a variety of chlorophenyl-substituted quinolines.

Scientific Research Applications

N-(4-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Modulate Receptors: The compound may interact with cell surface receptors, altering signal transduction pathways and cellular responses.

    Affect Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolinecarboxamide: A similar compound with a tetrahydroquinoline core, differing in the degree of saturation.

    N-(4-Chlorophenyl)-2-oxo-1,2,3,4-tetrahydroquinolinecarboxamide: Another related compound with a different oxidation state at the quinoline core.

    N-(4-Chlorophenyl)-2-oxo-1,2,5,6,7,8-octahydroquinolinecarboxamide: A fully saturated derivative with different chemical properties.

Uniqueness

N-(4-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its hexahydroquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H15ClN2O2/c17-11-5-7-12(8-6-11)18-15(20)13-9-10-3-1-2-4-14(10)19-16(13)21/h5-9H,1-4H2,(H,18,20)(H,19,21)

InChI Key

LUANIKSKIFLALG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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